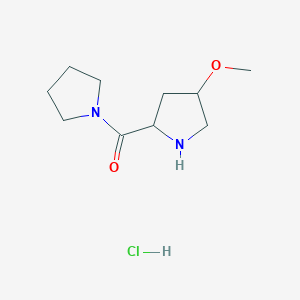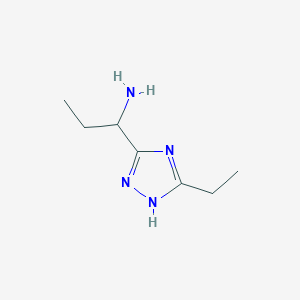
4-(1-Aminopropan-2-yl)-1,2-dimethylpiperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1-Aminopropan-2-yl)-1,2-dimethylpiperidin-4-ol is a synthetic compound that belongs to the class of piperidines This compound is characterized by its unique structure, which includes a piperidine ring substituted with an aminopropyl group and two methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Aminopropan-2-yl)-1,2-dimethylpiperidin-4-ol can be achieved through several synthetic routes. One common method involves the reaction of 1,2-dimethylpiperidine with 1-aminopropan-2-ol under specific reaction conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The compound is then purified using techniques such as crystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-Aminopropan-2-yl)-1,2-dimethylpiperidin-4-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The aminopropyl group can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(1-Aminopropan-2-yl)-1,2-dimethylpiperidin-4-ol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs for neurological disorders.
Industry: The compound is used in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-(1-Aminopropan-2-yl)-1,2-dimethylpiperidin-4-ol involves its interaction with specific molecular targets. It may act as an agonist or antagonist at certain receptors, modulating their activity. The compound can also inhibit specific enzymes, affecting various biochemical pathways. The exact mechanism depends on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-(1-Aminopropan-2-yl)-2-fluorophenol: This compound is similar in structure but contains a fluorine atom, which can alter its chemical properties and biological activity.
4-(1-Aminopropan-2-yl)benzene-1,2-diol: This compound has a benzene ring instead of a piperidine ring, leading to different chemical and biological properties.
Uniqueness
4-(1-Aminopropan-2-yl)-1,2-dimethylpiperidin-4-ol is unique due to its specific substitution pattern on the piperidine ring. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H22N2O |
|---|---|
Molecular Weight |
186.29 g/mol |
IUPAC Name |
4-(1-aminopropan-2-yl)-1,2-dimethylpiperidin-4-ol |
InChI |
InChI=1S/C10H22N2O/c1-8(7-11)10(13)4-5-12(3)9(2)6-10/h8-9,13H,4-7,11H2,1-3H3 |
InChI Key |
SKWKIBMCQFQCTA-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CCN1C)(C(C)CN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![4-[1-(Aminomethyl)cyclopropyl]piperidin-4-ol](/img/structure/B13191536.png)
![6-Methyl-6H,7H-furo[2,3-d]pyridazin-7-one](/img/structure/B13191547.png)
amine](/img/structure/B13191550.png)
![5-(Aminomethyl)-1-methyl-1H,6H,7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B13191572.png)

